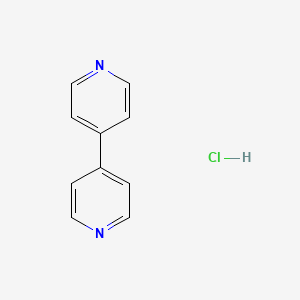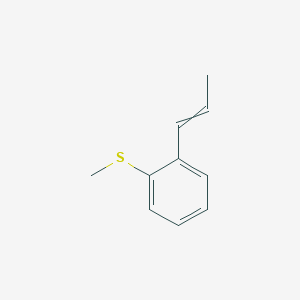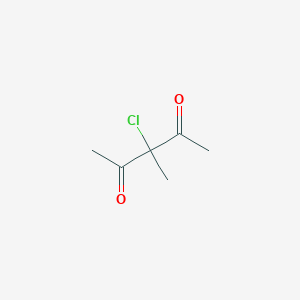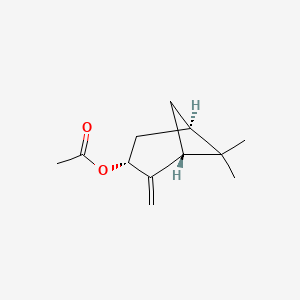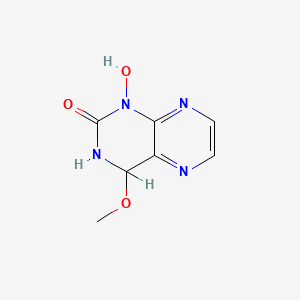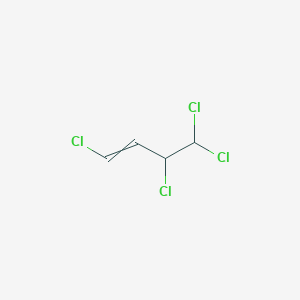
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate is an organic compound that features a thiocyanate group attached to a nitrophenyl ring, which is further substituted with a chloromethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate typically involves the thiocyanation of a precursor compound. One common method is the reaction of 4-(Chloromethanesulfonyl)-2-nitrophenol with ammonium thiocyanate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile, under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the thiocyanate group can be oxidized to form isothiocyanates or other sulfur-containing compounds
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Major Products Formed
Substitution: Formation of new thiocyanate derivatives.
Oxidation: Formation of isothiocyanates.
Reduction: Formation of amines and other reduced derivatives
Scientific Research Applications
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group can participate in nucleophilic substitution reactions, while the nitro and chloromethanesulfonyl groups can undergo redox reactions. These interactions can lead to the formation of new compounds with diverse chemical properties .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethanesulfonyl)-2-nitrophenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
4-(Chloromethanesulfonyl)-2-nitrophenyl cyanate: Contains a cyanate group instead of a thiocyanate group
Uniqueness
The presence of both a thiocyanate and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
37779-87-6 |
|---|---|
Molecular Formula |
C8H5ClN2O4S2 |
Molecular Weight |
292.7 g/mol |
IUPAC Name |
[4-(chloromethylsulfonyl)-2-nitrophenyl] thiocyanate |
InChI |
InChI=1S/C8H5ClN2O4S2/c9-4-17(14,15)6-1-2-8(16-5-10)7(3-6)11(12)13/h1-3H,4H2 |
InChI Key |
RMPCVUHNMJVWLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


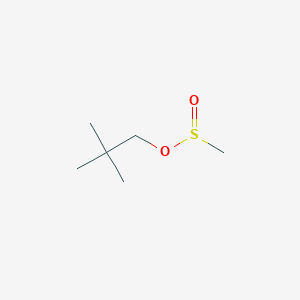
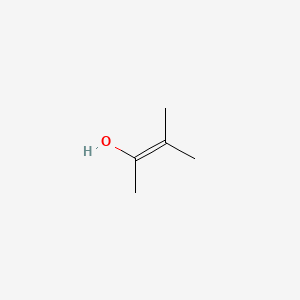
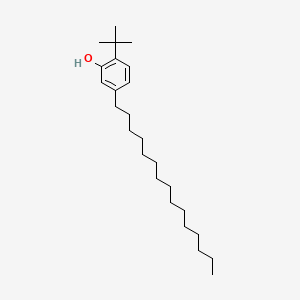
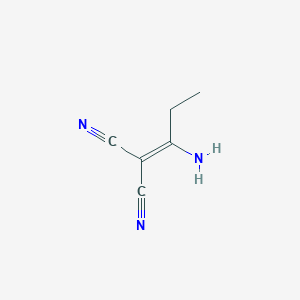
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

